4-(methylsulfanyl)but-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

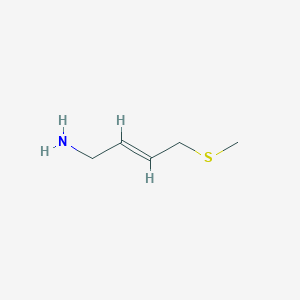

4-(methylsulfanyl)but-2-en-1-amine is an organic compound with the molecular formula C5H11NS It is characterized by the presence of a methylsulfanyl group attached to a but-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)but-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobut-2-en-1-amine with methylthiolate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)but-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The double bond in the but-2-en-1-amine backbone can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated amines.

Substitution: N-substituted amines.

Scientific Research Applications

4-(methylsulfanyl)but-2-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)but-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. The methylsulfanyl group can also undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

4-(methylsulfanyl)butan-1-amine: Similar structure but lacks the double bond in the backbone.

4-(methylsulfanyl)but-2-yn-1-amine: Contains a triple bond instead of a double bond.

4-(ethylsulfanyl)but-2-en-1-amine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-(methylsulfanyl)but-2-en-1-amine is unique due to the presence of both a methylsulfanyl group and a double bond in the but-2-en-1-amine backbone

Biological Activity

4-(Methylsulfanyl)but-2-en-1-amine, also known as methionine sulfoxide or a derivative thereof, is an organic compound that has garnered interest in various fields, including pharmacology and biochemistry. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a methylthio group, which is significant for its biological interactions. The presence of the amine group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Enzyme Activity : It can interact with enzymes involved in metabolic pathways, potentially influencing their activity.

- Cell Signaling : By affecting signaling pathways, it may play a role in regulating cellular responses to various stimuli.

Antioxidant Properties

Studies have demonstrated that compounds with similar structures exhibit notable antioxidant properties. For instance, methionine and its derivatives can reduce oxidative damage in cells by neutralizing reactive oxygen species (ROS) . This property is crucial for protecting cells from oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, it has been observed to induce apoptosis in certain cancer cells through the activation of caspase pathways . This suggests potential applications in cancer therapy as an adjunct treatment.

Case Study 1: Antioxidant Effects

A study examining the antioxidant effects of methionine derivatives found that this compound significantly reduced lipid peroxidation in cultured neuronal cells. The results indicated a protective effect against neurodegenerative conditions associated with oxidative stress.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a natural antimicrobial agent .

Data Tables

Properties

IUPAC Name |

(E)-4-methylsulfanylbut-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIWAACBNNBBST-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC/C=C/CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.